molecular formula C16H16O3 B8070717 Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate

Cat. No.: B8070717
M. Wt: 256.30 g/mol
InChI Key: VBZWLZWCHZBRPA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol, this naphthalene-based ester is a valuable intermediate in medicinal chemistry and drug discovery. Compounds featuring the 4-methoxynaphthalen-1-yl moiety are of significant research interest due to their presence in molecules being investigated for various biological activities. Research indicates that structurally related compounds have been explored for their potential to modulate key biological targets, including protein kinases . The prop-2-enoate (acrylate) ester functional group makes this compound a versatile building block for chemical synthesis, particularly in the development of more complex molecules with potential therapeutic applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZWLZWCHZBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C2=CC=CC=C12)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737387
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-31-0
Record name Ethyl 3-(4-methoxy-1-naphthalenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15971-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with oxidative addition of a palladium(0) catalyst to a halogenated 4-methoxynaphthalene precursor, forming a palladium(II) complex. Ethyl acrylate then undergoes coordination and insertion into the palladium-aryl bond, followed by β-hydride elimination to yield the α,β-unsaturated ester. Key parameters include:

  • Catalyst : 5–10% palladium-on-carbon (Pd/C).

  • Base : Triethylamine or potassium carbonate to neutralize HX byproducts.

  • Solvent : Dichloromethane (DCM) or toluene under inert nitrogen atmosphere.

  • Temperature : 50–150°C, with reflux conditions optimizing yield.

Purification and Yield

Post-reaction purification involves column chromatography using silica gel and ethyl acetate/hexane eluents, achieving isolated yields of 60–75%. Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce catalyst loading.

Table 1: Optimization of Heck Coupling Parameters

ParameterConditionsYield (%)
Catalyst (Pd/C)5% loading70
SolventToluene68
Temperature100°C72
BaseK(_2)CO(_3)75

Iodine-Mediated Coupling

Iodine serves as a mild oxidant and coupling agent in synthesizing naphthalene-based esters. This method avoids precious metal catalysts, making it cost-effective for laboratory-scale synthesis.

Reaction Protocol

A mixture of 4-methoxynaphthalene and ethyl acrylate is treated with molecular iodine (I(_2)) in DCM at 50°C. The iodine facilitates electrophilic aromatic substitution, forming a transient iodonium intermediate that undergoes elimination to generate the double bond.

Key Observations

  • Solvent Dependency : DCM outperforms THF or DMF due to better iodine solubility.

  • Side Reactions : Competing iodination at the naphthalene ring necessitates careful stoichiometry.

  • Workup : Excess iodine is quenched with Na(_2)S(_2)O(_3), followed by extraction and chromatography.

Table 2: Iodine-Mediated Reaction Outcomes

Iodine EquivalentsSolventYield (%)Purity (%)
1.2DCM5590
2.0DCE5085
3.0Acetonitrile4080

Deoxygenative Alkylation Using Organoboranes

This method converts 1,2-dicarbonyl precursors into α-substituted esters via phosphite-mediated deoxygenation. Ethyl 2-(4-methoxynaphthalen-1-yl)-2-oxoacetate reacts with triethylborane (Et(_3)B) and trimethyl phosphite (P(OMe)(_3)) to form the target compound.

Mechanistic Insights

The reaction proceeds through a boron enolate intermediate, where Et(_3)B coordinates to the carbonyl oxygen, enabling nucleophilic attack by P(OMe)(_3). Subsequent elimination of phosphate derivatives generates the prop-2-enoate moiety.

Optimization Highlights

  • Solvent : THF enhances boron enolate stability.

  • Temperature : 50°C for 16 hours balances conversion and side reactions.

  • Purification : Flash chromatography with ethyl acetate/hexane (20:80) achieves >95% purity.

Table 3: Deoxygenative Alkylation Parameters

ComponentRoleOptimal Quantity
Et(_3)BBoron source1.2 equiv
P(OMe)(_3)Phosphite reagent1.5 equiv
THFSolvent0.1 M

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost, safety, and environmental impact. Continuous flow reactors paired with 5% Pd/C reduce catalyst waste and improve heat management. Solvent recovery systems for toluene or DCM are implemented to meet green chemistry standards.

Challenges and Solutions

  • Catalyst Recycling : Fixed-bed reactors with Pd/C enable reuse over multiple batches.

  • Byproduct Management : DDQ (dichlorodicyanoquinone) is replaced with safer hydrogen acceptors like allyl methacrylate.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)CostScalability
Heck Coupling70–75HighIndustrial
Iodine-Mediated50–55LowLaboratory
Deoxygenative65–70ModeratePilot-Scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of ethyl 3-(4-methoxynaphthalen-1-yl)propanoate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Methoxy Substitution Patterns

Ethyl (2E)-3-(7-Methoxynaphthalen-1-yl)prop-2-enoate (Compound 40)
  • Structure : Differs in the methoxy group position (7- vs. 4-methoxy).
  • Synthesis : Prepared via Heck coupling under microwave irradiation (150°C, 1 h) with 90% yield .
  • Physical Properties: Melting point (mp) 76–78°C, indicating higher crystallinity compared to non-methoxy analogs.
Ethyl (2E)-3-(6,7-Dimethoxynaphthalen-1-yl)prop-2-enoate (Compound 41)
  • Structure : Contains two methoxy groups (6- and 7-positions).
  • Impact : Increased electron density on the naphthalene ring may enhance stability and alter reactivity in cycloaddition or nucleophilic addition reactions .

Ester Functionality Variations

Ethyl 3-Naphthalen-1-ylprop-2-enoate
  • Structure : Lacks the methoxy group, serving as a baseline for comparison.
S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate
  • Structure : Replaces the ethyl ester with a thioester group.
  • Reactivity : Thioesters are more electrophilic than oxygen esters, which could accelerate conjugate addition reactions .

Carboxylic Acid Derivatives

(E)-3-(2-Hydroxynaphthalen-1-yl)propenoic Acid [(E)-4a]
  • Structure : Carboxylic acid derivative with a hydroxyl group at the 2-position.
  • Synthesis : Achieved via hydrolysis of ethyl esters under reflux with NaOH (75% yield) .
  • Applications : Hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media compared to esters .

Key Observations :

  • Microwave (MW)-assisted synthesis (e.g., ) offers higher efficiency (90% yield) compared to traditional reflux methods.
  • Base-catalyzed aldol condensations () are effective for constructing β-dicarbonyl systems but require longer reaction times.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Key Functional Groups
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate ~264.3 Not reported ~3.5† Ester, Methoxy
Ethyl (2E)-3-(7-methoxynaphthalen-1-yl)prop-2-enoate 264.3 76–78 ~3.5† Ester, Methoxy
(E)-3-(2-Hydroxynaphthalen-1-yl)propenoic acid 214.2 Not reported ~2.0† Carboxylic acid, Hydroxyl
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate 193.2 Not reported 1.74 Ester, Amino, Hydroxyl

*Predicted using analogous structures.
†Estimated via computational models.

Trends :

  • Methoxy groups increase LogP, enhancing lipophilicity.
  • Hydroxyl and amino groups reduce LogP, improving water solubility.

Biological Activity

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate, a compound featuring a methoxynaphthalene moiety, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity based on various studies, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines an ethyl group with a methoxynaphthalene moiety. This configuration is thought to contribute to its biological activity.

Property Value
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Solubility Soluble in organic solvents
Appearance Yellow liquid

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against glioblastoma (GB) and multiple myeloma (MM) cell lines, demonstrating a reduction in cell viability and tumor volume in vivo models .

The compound's biological activity is believed to be mediated through several mechanisms:

  • Sigma Receptor Modulation : this compound interacts with sigma receptors (SRs), which are implicated in the regulation of cell proliferation and survival pathways. High densities of SRs have been observed in various cancer cells, suggesting that targeting these receptors may enhance therapeutic efficacy .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells. This pro-apoptotic effect is crucial for its anticancer properties .
  • Endoplasmic Reticulum Stress : this compound induces endoplasmic reticulum (ER) stress, which can disrupt cellular homeostasis and trigger apoptosis in cancer cells .

Study on Glioblastoma Cells

In a study focusing on glioblastoma cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM after 24 hours of exposure.
  • Tumor Volume Reduction : In vivo experiments showed that administration of the compound led to a marked reduction in tumor volumes compared to control groups .

Study on Multiple Myeloma Cells

Another investigation into multiple myeloma cells revealed:

  • Cytotoxic Effects : The compound exhibited cytotoxicity at concentrations ranging from 5 µM to 50 µM, with higher concentrations leading to increased apoptosis rates.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: A common approach involves the base-catalyzed condensation of 4-methoxy-1-naphthol with propargyl bromide in DMF, followed by esterification. Key steps include:

  • Generating the naphtholate ion using K₂CO₃ in DMF at room temperature .
  • Introducing propargyl bromide (20 mmol) under anhydrous conditions, with reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1).
  • Quenching with ice and extracting with ethyl acetate.
    Yield optimization strategies:
  • Varying solvent polarity (e.g., acetonitrile for faster kinetics).
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
    For structurally similar esters, lithium enolate intermediates (e.g., from ethyl acetoacetate) have been employed to improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies the α,β-unsaturated ester (δ ~6.3–7.8 ppm for naphthalene protons; δ ~165–170 ppm for carbonyl carbons).
    • NOESY confirms spatial proximity of the methoxy and ester groups.
  • X-ray Crystallography:
    • SHELXL refines atomic coordinates and thermal displacement parameters, with twin detection for non-merohedral crystals .
    • ORTEP-3 visualizes anisotropic displacement ellipsoids and validates bond lengths/angles against expected values .
  • Mass Spectrometry:
    • High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).

Q. How does the reactivity of the α,β-unsaturated ester moiety in this compound influence its participation in Michael additions or cycloadditions?

Methodological Answer: The electron-deficient double bond undergoes:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-position. Example protocol:
    • Dissolve compound in THF, add triethylamine (1.2 eq), and react with benzylamine (1 eq) at 60°C for 6 h .
  • Diels-Alder Reactions: Acts as a dienophile with electron-rich dienes (e.g., furan).
    • Monitor regioselectivity via HPLC and compare endo/exo adduct ratios.
      Steric hindrance from the naphthalene ring may reduce reaction rates, necessitating higher temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O).

Advanced Research Questions

Q. What advanced strategies in X-ray crystallography are employed to resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
  • Twin Refinement in SHELXL: Apply TWIN/BASF commands for pseudo-merohedral twins .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer .
  • Validation Tools:
    • PLATON/ADDSYM detects missed symmetry .
    • CheckCIF flags unusual bond lengths/angles (e.g., naphthalene ring distortion).

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets?

Methodological Answer:

  • Target Preparation: Retrieve protein structures (e.g., COX-2 from PDB) and remove water/co-crystallized ligands.
  • Ligand Parameterization: Optimize geometry using DFT (B3LYP/6-31G*) and assign charges via RESP .
  • Docking Protocol (AutoDock Vina):
    • Define a grid box (20 × 20 × 20 Å) around the active site.
    • Run 50 genetic algorithm iterations; validate poses with MD simulations (NAMD, 100 ns).
  • Binding Free Energy Calculation: Use MM-PBSA to compare ΔG values for docked complexes.

Q. What methodologies address discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

Discrepancy Type Resolution Strategy Tools/References
Bond Lengths Compare DFT-optimized vs. crystallographic data; adjust basis sets (e.g., 6-311++G**)Gaussian
Thermodynamic Stability Perform DSC/TGA to validate decomposition temperatures predicted computationally.
Biological Activity Use SPR/Biacore to measure binding kinetics if docking results conflict with in vitro assays.

Q. What experimental approaches assess the stability of this compound under varying conditions?

Methodological Answer:

  • Photostability: Expose to UV light (365 nm) in quartz cells; monitor degradation via HPLC at 0, 24, 48 h .
  • Hydrolytic Stability:
    • Acidic: 0.1 M HCl, 37°C, 72 h.
    • Basic: 0.1 M NaOH, 37°C, 72 h.
    • Neutral: PBS buffer, pH 7.4, 37°C, 7 days.
  • Oxidative Stability: Add H₂O₂ (3% v/v) and analyze peroxide adducts via LC-MS.

Q. How does this compound compare structurally and functionally to its analogs?

Methodological Answer:

Compound Structural Variation Functional Impact Reference
Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoateMethoxy at position 6Altered π-π stacking in protein binding
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoateSulfonyl groupEnhanced anti-inflammatory activity
Ethyl 3-(2-methylphenyl)prop-2-enoateOrtho-methyl substitutionReduced steric hindrance in cycloadditions

Comparative studies should use:

  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Crystallographic Overlays: Superpose structures in Mercury to assess conformational differences .

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